molecular formula C7H9FN2 B13570703 (1R)-1-(2-fluoropyridin-3-yl)ethan-1-amine

(1R)-1-(2-fluoropyridin-3-yl)ethan-1-amine

Cat. No.: B13570703
M. Wt: 140.16 g/mol
InChI Key: OKPDARBMBAKIOO-RXMQYKEDSA-N
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Description

(1R)-1-(2-fluoropyridin-3-yl)ethan-1-amine is a chiral amine compound featuring a fluoropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-fluoropyridin-3-yl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 2-fluoropyridine.

    Chiral Auxiliary Addition: A chiral auxiliary is introduced to ensure the desired stereochemistry.

    Reduction: The intermediate is subjected to reduction conditions to form the amine group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Processes: Employing automated processes for precise control over reaction conditions.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-fluoropyridin-3-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(1R)-1-(2-fluoropyridin-3-yl)ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding.

    Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(2-fluoropyridin-3-yl)ethan-1-amine involves:

    Molecular Targets: The compound may target specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate biochemical pathways by binding to active sites or altering enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(2-chloropyridin-3-yl)ethan-1-amine: Similar structure with a chlorine atom instead of fluorine.

    (1R)-1-(2-bromopyridin-3-yl)ethan-1-amine: Similar structure with a bromine atom instead of fluorine.

    (1R)-1-(2-iodopyridin-3-yl)ethan-1-amine: Similar structure with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (1R)-1-(2-fluoropyridin-3-yl)ethan-1-amine imparts unique properties, such as increased metabolic stability and altered electronic characteristics, making it distinct from its halogenated counterparts.

Properties

Molecular Formula

C7H9FN2

Molecular Weight

140.16 g/mol

IUPAC Name

(1R)-1-(2-fluoropyridin-3-yl)ethanamine

InChI

InChI=1S/C7H9FN2/c1-5(9)6-3-2-4-10-7(6)8/h2-5H,9H2,1H3/t5-/m1/s1

InChI Key

OKPDARBMBAKIOO-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(N=CC=C1)F)N

Canonical SMILES

CC(C1=C(N=CC=C1)F)N

Origin of Product

United States

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